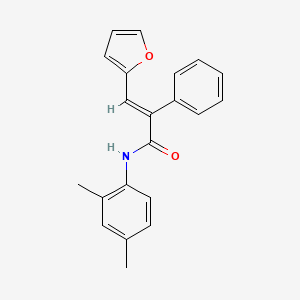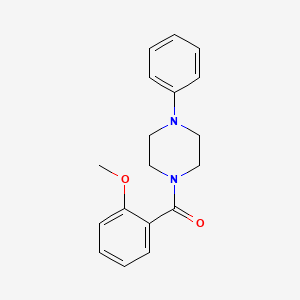
5-(4-ethylbenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethylbenzylidene)-2,4-imidazolidinedione, commonly known as EBID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBID is a yellow crystalline powder that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of EBID is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. EBID has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and to disrupt the function of microtubules, proteins involved in cell division and movement.
Biochemical and physiological effects:
EBID has been shown to have various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antibacterial activity. EBID has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of various fungal and bacterial strains.
实验室实验的优点和局限性
EBID has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, EBID also has some limitations, including its low water solubility and potential toxicity at high concentrations.
未来方向
There are several future directions for the study of EBID, including the development of novel synthetic methods for its preparation, the investigation of its potential applications in drug discovery, and the study of its mechanism of action at the molecular level. Additionally, the use of EBID as a fluorescent probe for the detection of metal ions and as a chiral auxiliary for the synthesis of enantiopure compounds could be further explored.
合成方法
EBID can be synthesized through various methods, including the reaction of 4-ethylbenzaldehyde and hydantoin in the presence of a catalyst, the reaction of 4-ethylbenzaldehyde and urea in the presence of a catalyst, and the reaction of 4-ethylbenzaldehyde and thiosemicarbazide in the presence of a catalyst. The yield and purity of EBID can vary depending on the synthesis method used.
科学研究应用
EBID has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. In material science, EBID has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of novel materials. In organic synthesis, EBID has been used as a chiral auxiliary for the synthesis of enantiopure compounds. In medicinal chemistry, EBID has been studied for its potential anticancer, antifungal, and antibacterial activities.
属性
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-8-3-5-9(6-4-8)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMOFWFUMGSUSW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(4-ethylbenzylidene)imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)
![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![2-(2,4-dichlorophenoxy)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5781259.png)
![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
